Cas no 1251689-93-6 (N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound featuring a 1,2,4-oxadiazole core linked to a piperidine moiety and an ethoxyphenyl acetamide group. Its structural design combines a fluorophenyl-substituted heterocycle with a flexible acetamide side chain, suggesting potential bioactivity in medicinal chemistry applications. The presence of the 1,2,4-oxadiazole ring enhances metabolic stability, while the fluorine atom may improve binding affinity through electronic effects. This compound is of interest for research in targeted drug discovery, particularly in modulating protein-protein interactions or enzyme inhibition. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for structure-activity relationship studies.
N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide structure
1251689-93-6 structure
商品名:N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide
CAS番号:1251689-93-6
MF:C23H25FN4O3
メガワット:424.468008756638
CID:6113409
PubChem ID:49664472

N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide
    • N-(4-ethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
    • AKOS024484904
    • N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
    • N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
    • 1251689-93-6
    • VU0624131-1
    • F3406-6830
    • インチ: 1S/C23H25FN4O3/c1-2-30-20-8-6-19(7-9-20)25-21(29)15-28-12-10-16(11-13-28)23-26-22(27-31-23)17-4-3-5-18(24)14-17/h3-9,14,16H,2,10-13,15H2,1H3,(H,25,29)
    • InChIKey: JWZIZAKUQHLIEB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(OCC)C=C1)(=O)CN1CCC(C2ON=C(C3=CC=CC(F)=C3)N=2)CC1

計算された属性

  • せいみつぶんしりょう: 424.191
  • どういたいしつりょう: 424.191
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 567
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.8

N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-6830-2μmol
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-6830-25mg
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
25mg
$109.0 2023-09-10
Life Chemicals
F3406-6830-3mg
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
3mg
$63.0 2023-09-10
Life Chemicals
F3406-6830-30mg
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
30mg
$119.0 2023-09-10
Life Chemicals
F3406-6830-4mg
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
4mg
$66.0 2023-09-10
Life Chemicals
F3406-6830-10mg
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
10mg
$79.0 2023-09-10
Life Chemicals
F3406-6830-5mg
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
5mg
$69.0 2023-09-10
Life Chemicals
F3406-6830-2mg
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
2mg
$59.0 2023-09-10
Life Chemicals
F3406-6830-40mg
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
40mg
$140.0 2023-09-10
Life Chemicals
F3406-6830-5μmol
N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251689-93-6
5μmol
$63.0 2023-09-10

N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 関連文献

N-(4-ethoxyphenyl)-2-{4-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamideに関する追加情報

Research Brief on N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS: 1251689-93-6)

N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS: 1251689-93-6) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique 1,2,4-oxadiazole and piperidine scaffold, has demonstrated promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have explored its potential applications in neurodegenerative diseases, inflammatory disorders, and oncology, making it a subject of intense research interest.

The synthesis of N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves a multi-step process, with the 1,2,4-oxadiazole ring serving as a key pharmacophore. The presence of the 3-fluorophenyl moiety enhances the compound's binding affinity to target proteins, while the ethoxyphenyl group contributes to its pharmacokinetic properties. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further biological evaluation.

In vitro studies have revealed that N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide exhibits potent inhibitory activity against specific enzymes implicated in neurodegenerative pathways. For instance, it has shown nanomolar affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential as a therapeutic agent for Alzheimer's disease. Additionally, its anti-inflammatory properties have been attributed to the modulation of NF-κB signaling, which plays a critical role in cytokine production.

Recent preclinical studies have further elucidated the compound's mechanism of action. Molecular docking simulations indicate that N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide binds to the active site of target enzymes with high specificity, forming hydrogen bonds and hydrophobic interactions. These findings are supported by kinetic studies, which demonstrate competitive inhibition patterns. Moreover, the compound has shown favorable blood-brain barrier permeability in animal models, a crucial factor for its potential use in central nervous system disorders.

Despite these promising results, challenges remain in the development of N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and safety profile. Derivatives with modified substituents are being synthesized and evaluated to identify candidates with improved pharmacological properties.

In conclusion, N-(4-ethoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. Future studies should prioritize in vivo efficacy and toxicity assessments, as well as the exploration of its therapeutic potential in other disease models. The continued development of this compound could pave the way for novel treatments for neurodegenerative and inflammatory conditions.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量